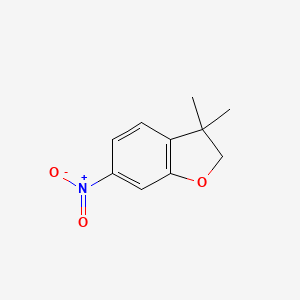

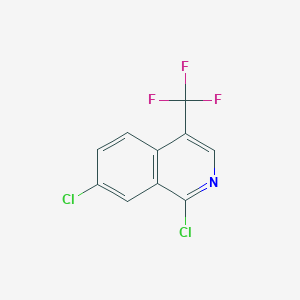

![molecular formula C12H20INO2 B11816281 rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)

rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

rac-tert-Butyl-(1R,2S,4S)-2-(Iodmethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat: ist eine komplexe organische Verbindung, die zur Klasse der Azabicycloverbindungen gehört. Sie zeichnet sich durch ihre einzigartige bicyclische Struktur aus, die eine Iodmethylgruppe und einen tert-Butylester umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von rac-tert-Butyl-(1R,2S,4S)-2-(Iodmethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Die wichtigsten Schritte beinhalten die Bildung der bicyclischen Struktur, die Einführung der Iodmethylgruppe und die Veresterung mit tert-Butanol. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um hohe Ausbeuten und Reinheit zu erreichen.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion dieser Verbindung optimierte Synthesewege beinhalten, um die Wirtschaftlichkeit und Skalierbarkeit zu gewährleisten. Dies umfasst die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Verbindung in großen Mengen mit konsistenter Qualität zu produzieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic structure, introduction of the iodomethyl group, and esterification with tert-butyl alcohol. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Reaktionstypen: rac-tert-Butyl-(1R,2S,4S)-2-(Iodmethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Iodmethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, die den Oxidationszustand der funktionellen Gruppen verändern.

Veresterung und Hydrolyse: Die tert-Butylestergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden, und umgekehrt.

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: Häufige Reagenzien umfassen Nucleophile wie Amine, Thiole und Alkoxide, oft unter basischen Bedingungen.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nucleophile Substitution verschiedene substituierte Derivate ergeben, während Oxidation und Reduktion zu Veränderungen der funktionellen Gruppen führen können, die in der Verbindung vorhanden sind.

Wissenschaftliche Forschungsanwendungen

rac-tert-Butyl-(1R,2S,4S)-2-(Iodmethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich seiner Wechselwirkungen mit Enzymen und Rezeptoren.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, z. B. seine Verwendung bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet, darunter Polymere und fortgeschrittene Materialien.

Wirkmechanismus

Der Wirkmechanismus von rac-tert-Butyl-(1R,2S,4S)-2-(Iodmethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Iodmethylgruppe kann als reaktive Stelle fungieren, die es der Verbindung ermöglicht, kovalente Bindungen mit Zielmolekülen zu bilden. Diese Wechselwirkung kann die Aktivität des Ziels modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Wege hängen von der spezifischen Anwendung und dem Zielmolekül ab.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, such as its use in drug development for treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Wirkmechanismus

The mechanism of action of rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- tert-Butyl-(1R,2S,4S)-2-(Brommethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat

- tert-Butyl-(1R,2S,4S)-2-(Chlormethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat

- tert-Butyl-(1R,2S,4S)-2-(Fluormethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat

Vergleich: rac-tert-Butyl-(1R,2S,4S)-2-(Iodmethyl)-7-azabicyclo[2.2.1]heptan-7-carboxylat ist aufgrund des Vorhandenseins der Iodmethylgruppe einzigartig, die im Vergleich zu ihren Brommethyl-, Chlormethyl- und Fluormethylanaloga eine unterschiedliche Reaktivität verleiht. Die Iodmethylgruppe ist in nucleophilen Substitutionsreaktionen reaktiver, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht. Darüber hinaus sorgt die bicyclische Struktur der Verbindung für Steifigkeit und Stabilität, was in bestimmten Anwendungen von Vorteil sein kann.

Eigenschaften

Molekularformel |

C12H20INO2 |

|---|---|

Molekulargewicht |

337.20 g/mol |

IUPAC-Name |

tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |

InChI |

InChI=1S/C12H20INO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |

InChI-Schlüssel |

LPTBRFBUACUIOQ-KXUCPTDWSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@H](C2)CI |

Kanonische SMILES |

CC(C)(C)OC(=O)N1C2CCC1C(C2)CI |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

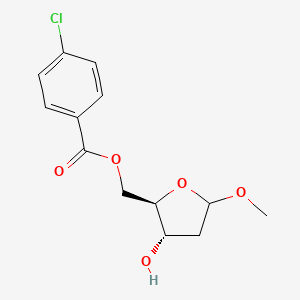

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)

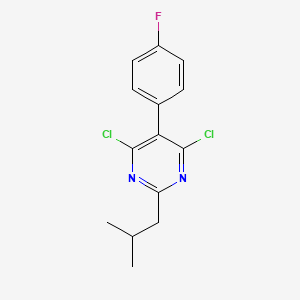

![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)

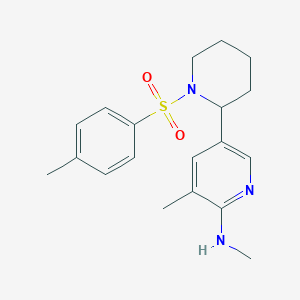

![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)

![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)

![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)